4-Chloro-2-(pyrrolidin-1-YL)thiazole
Description
General Importance of the Thiazole (B1198619) Heterocycle in Chemical Sciences
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a fundamental building block in the chemical sciences. evitachem.comnih.gov Its significance is underscored by its presence in a multitude of natural products, most notably thiamine (B1217682) (Vitamin B1), an essential coenzyme in metabolism, and the penicillin family of antibiotics. biointerfaceresearch.comchemscene.comnih.gov The aromaticity of the thiazole ring imparts considerable stability, while the presence of heteroatoms creates a unique electronic distribution, allowing for a variety of chemical reactions. evitachem.comnih.govnih.gov
In medicinal chemistry, the thiazole scaffold is a key component in numerous approved drugs with a wide spectrum of therapeutic applications. These include antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory agents. biointerfaceresearch.comchemscene.comnih.govresearchgate.net For instance, sulfathiazole (B1682510) is a known antimicrobial drug, and ritonavir (B1064) is an essential antiretroviral medication. biointerfaceresearch.comnih.gov The versatility of the thiazole nucleus allows it to interact with various biological targets, such as enzymes and receptors, making it a favored motif in the design of novel therapeutic agents. nih.gov
Beyond pharmaceuticals, thiazole derivatives have found applications in materials science. Their electronic properties have been harnessed in the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors, showcasing the broad utility of this heterocyclic system. evitachem.comresearchgate.netnih.gov
Overview of Heterocyclic Compounds Bearing Thiazole and Pyrrolidine (B122466) Moieties
The molecular hybridization of two or more pharmacologically active scaffolds is a well-established strategy in drug design to create new chemical entities with potentially enhanced or novel biological activities. The combination of the thiazole ring with the pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, has proven to be a particularly fruitful area of research. researchgate.netnih.gov
Pyrrolidine is also a prevalent structure in natural products, especially alkaloids like nicotine (B1678760) and hygrine, and its derivatives exhibit a wide range of biological activities, including antimicrobial and anti-HIV properties. biointerfaceresearch.com Consequently, the synthesis of hybrid molecules containing both thiazole and pyrrolidine moieties has been actively pursued. researchgate.netmdpi.comnih.gov
Research has demonstrated that these hybrid compounds possess significant potential as therapeutic agents. Studies have reported their efficacy as antibacterial, anticancer, and antimycobacterial agents. researchgate.netnih.govmdpi.com For example, certain thiazole-pyrrolidine derivatives have shown selective inhibitory activity against Gram-positive bacteria, while others have been identified as potent antimicrotubule agents, a mechanism relevant to cancer chemotherapy. biointerfaceresearch.comnih.gov The specific substitution pattern on both rings plays a crucial role in determining the biological activity, a concept central to structure-activity relationship (SAR) studies. nih.govnih.gov
Rationale for Academic Investigation of 4-Chloro-2-(pyrrolidin-1-YL)thiazole
The specific compound, this compound, has emerged as a subject of academic interest due to a confluence of factors related to its chemical structure. The rationale for its investigation is built upon its potential as both a biologically active molecule and a versatile synthetic intermediate.
Scaffold for Biological Activity : The core structure combines the proven pharmacophores of thiazole and pyrrolidine. SAR studies on related compounds have shown that the 2-pyrrolidinyl substitution on the thiazole ring can be critical for potent biological activity. nih.gov The investigation of this specific arrangement is a logical step in exploring the chemical space of thiazole-pyrrolidine hybrids.
Key Synthetic Intermediate : The presence of a chlorine atom at the 4-position of the thiazole ring is of significant chemical interest. Halogen atoms on heterocyclic rings are often effective leaving groups, making them prime sites for nucleophilic substitution reactions. evitachem.com This reactivity allows the chlorine to be replaced by a wide variety of other functional groups, enabling the synthesis of a diverse library of new derivatives from a single, readily accessible precursor. This makes this compound a valuable building block for creating more complex molecules. evitachem.com
Scope and Objectives of Research on this compound
Building on the rationale for its investigation, research on this compound encompasses several clear objectives aimed at fully characterizing its chemical and biological potential.
The primary goals of such research include:
Development of Efficient Synthetic Protocols : To establish optimized and scalable methods for the synthesis of the title compound, ensuring its availability for further studies.
Exploration of Chemical Reactivity : To systematically investigate the reactivity of the C4-chloro group. This involves performing a range of nucleophilic substitution reactions to generate a library of novel 4-substituted-2-(pyrrolidin-1-YL)thiazole derivatives.
Comprehensive Biological Screening : To evaluate the parent compound and its synthesized derivatives for a broad spectrum of biological activities. Based on the known properties of the constituent moieties, this screening would logically target areas such as:
Antimicrobial Activity : Testing against a panel of pathogenic bacteria and fungi.
Anticancer Activity : Evaluating cytotoxicity against various cancer cell lines.
Enzyme Inhibition : Assessing the potential to inhibit specific enzymes that are targets for disease therapy.
Structure-Activity Relationship (SAR) Elucidation : To analyze the biological data from the derivative library to establish clear relationships between the chemical structure at the 4-position and the observed biological activity, guiding the design of more potent and selective compounds.
Application as a Synthetic Building Block : To demonstrate the utility of this compound as an intermediate in the synthesis of more complex, biologically relevant target molecules.
Through achieving these objectives, the scientific community can unlock the full potential of this compound as both a valuable tool for chemical synthesis and a potential source of new therapeutic leads.
Structure
3D Structure
Properties
Molecular Formula |
C7H9ClN2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C7H9ClN2S/c8-6-5-11-7(9-6)10-3-1-2-4-10/h5H,1-4H2 |
InChI Key |
RROXXCPSCCUQIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)Cl |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 4 Chloro 2 Pyrrolidin 1 Yl Thiazole
Fundamental Reactivity Patterns of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. ua.es Its aromaticity is a result of the delocalization of six π-electrons, including a lone pair from the sulfur atom. nih.gov This electronic structure dictates its reactivity towards both electrophiles and nucleophiles. The electron distribution in the ring is not uniform; the C-2 position is the most electron-deficient, C-4 is nearly neutral, and C-5 is comparatively electron-rich. mersin.edu.tr
Electrophilic Substitution Reactions (e.g., at C-5 and C-4)
Due to the π-electron distribution, electrophilic aromatic substitution on the thiazole ring occurs preferentially at the C-5 position, which is the most electron-rich carbon. ua.esnih.gov The sulfur atom acts as an electron donor, directing electrophiles to this site. mersin.edu.tr The presence of electron-donating substituents at the C-2 position further enhances the reactivity at C-5, facilitating electrophilic attack even under mild conditions. mersin.edu.tr If the C-5 position is already occupied, electrophilic substitution becomes significantly more difficult and generally does not occur at other positions. mersin.edu.tr
Common electrophilic substitution reactions for thiazole include halogenation, nitration, and sulfonation. mersin.edu.trwikipedia.org These reactions typically target the C-5 position, as illustrated in the table below.
| Reaction | Reagent | Position of Substitution | Product Example |
| Bromination | Br₂ | C-5 | 5-Bromothiazole wikipedia.org |
| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitrothiazole wikipedia.org |
| Sulfonation | H₂SO₄ (at 250°C) | C-5 | Thiazole-5-sulfonic acid organic-chemistry.org |
| Mercuration | Hg(OAc)₂ | C-5 > C-4 > C-2 | 5-Acetoximercurithiazole mersin.edu.tr |
Nucleophilic Substitution Reactions (e.g., at C-2)
The C-2 position of the thiazole ring is the most electron-deficient due to the inductive effects of the adjacent nitrogen and sulfur atoms, making it the primary site for nucleophilic attack. nih.govmersin.edu.tr Nucleophilic substitution reactions on the thiazole ring, particularly the displacement of a leaving group, are crucial transformations. Halogen atoms located at the C-2, C-4, or C-5 positions can be displaced by nucleophiles. mersin.edu.trwikipedia.org
The reactivity order for nucleophilic displacement of a halogen is generally C-2 > C-4 > C-5. The C-2 position is highly activated towards nucleophilic attack, and 2-halothiazoles are known to react readily with various nucleophiles. organic-chemistry.org For substitution to occur at any position, either a strong nucleophile or activation of the ring (for example, by N-quaternization) is often required. mersin.edu.tr
Reactivity Implications of the Acidic Proton at C-2 of the Thiazole Ring
A distinctive feature of the thiazole ring is the acidity of the proton at the C-2 position. researchgate.net This proton can be removed by strong bases, such as organolithium reagents (e.g., n-BuLi), to form a C-2 carbanion. ua.esmersin.edu.tr The stability of this conjugate base is attributed to resonance effects and the formation of an ylide structure, which delocalizes the negative charge. ua.esmdpi.com
This deprotonation transforms the C-2 carbon from an electrophilic site into a potent nucleophile. mersin.edu.tr The resulting 2-lithiothiazole can react with a variety of electrophiles, allowing for the introduction of substituents at the C-2 position. ua.esmersin.edu.tr This reactivity is a cornerstone of thiazole functionalization.
Examples of Reactions Following C-2 Deprotonation
Reaction with aldehydes and ketones to form alcohols. mersin.edu.tr
Reaction with alkyl halides to introduce alkyl groups. mersin.edu.tr
Reaction with carbon dioxide to form a carboxylic acid.
Quaternization of the thiazole nitrogen atom further increases the acidity of the C-2 proton, making deprotonation even more facile. mersin.edu.tr
Specific Reactivity of 4-Chloro-2-(pyrrolidin-1-YL)thiazole
The reactivity of this compound is a direct consequence of the interplay between the electron-donating pyrrolidinyl group at C-2 and the electron-withdrawing chloro group at C-4.
Nucleophilic Attack and Displacement of the Chlorine Atom at C-4
The chlorine atom at the C-4 position of the thiazole ring serves as a leaving group and can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. While the C-2 position is generally the most reactive site for nucleophilic attack on the thiazole ring, substitution at C-4 is also a well-established process. wikipedia.org
The presence of the 2-(pyrrolidin-1-yl) group significantly influences the electronic properties of the ring. As a potent electron-donating group, the pyrrolidinyl moiety increases the electron density of the thiazole ring, particularly at the C-5 position. acs.orgnih.gov This electronic effect deactivates the ring toward nucleophilic aromatic substitution compared to an unsubstituted or electron-deficient thiazole. However, the inherent electron deficiency at the C-4 position of the thiazole nucleus, combined with the presence of a good leaving group, still permits substitution reactions to occur, often requiring specific reaction conditions. The displacement of a 4-chloro substituent on related heterocyclic systems is a common strategy for the synthesis of functionalized molecules. mdpi.com
| Nucleophile Type | Example | Potential Product |
| Amines | Secondary Amine (e.g., Morpholine) | 4-(Morpholin-4-yl)-2-(pyrrolidin-1-yl)thiazole |
| Alkoxides | Sodium Methoxide | 4-Methoxy-2-(pyrrolidin-1-yl)thiazole |
| Thiols | Thiophenol | 4-(Phenylthio)-2-(pyrrolidin-1-yl)thiazole |
| Fluoride | Anhydrous Me₄N⁺ F⁻ | 4-Fluoro-2-(pyrrolidin-1-yl)thiazole |
Functional Group Transformations at the Pyrrolidin-1-yl Moiety
The pyrrolidin-1-yl group is a cyclic secondary amine moiety. In isolation, pyrrolidine (B122466) readily undergoes reactions typical of secondary amines, such as N-alkylation and N-acylation. wikipedia.org However, when attached to the C-2 position of a thiazole ring, its reactivity is substantially modified.
The C-2 position of thiazole is electron-withdrawing, causing the lone pair of electrons on the pyrrolidine nitrogen to be partially delocalized into the aromatic thiazole system. This delocalization reduces the basicity and nucleophilicity of the nitrogen atom. Consequently, reactions that rely on the nucleophilic character of the nitrogen are more challenging compared to those with simple dialkylamines. For example, N-acylation or N-alkylation of the pyrrolidine ring in this specific compound would likely require more forcing conditions than for pyrrolidine itself. The carbon framework of the pyrrolidine ring remains susceptible to certain transformations, such as radical halogenation or oxidation, but these reactions may also be influenced by the presence of the thiazole ring.
Oxidation and Reduction Pathways of the Thiazole Ring System
The thiazole ring, particularly when substituted with an electron-donating amino group like pyrrolidine, is susceptible to various oxidative and reductive transformations. The reactivity is centered on the sulfur and nitrogen heteroatoms, as well as the carbon atoms of the ring.
Oxidation:
The oxidation of 2-aminothiazole (B372263) derivatives can proceed through several pathways depending on the oxidant and reaction conditions. The sulfur atom in the thiazole ring is a primary site for oxidation. For instance, in related thiazole systems, sulfide moieties have been successfully oxidized to the corresponding sulfonyl compounds using oxidizing agents like oxone nih.govmdpi.com. This suggests that the sulfur atom in this compound could potentially be oxidized to a sulfoxide or a sulfone, which would significantly alter the electronic properties of the ring.
Another potential oxidation pathway involves the thiazole ring system itself. Oxidative polymerization of 2-aminothiazole has been demonstrated using oxidants such as copper chloride, indicating that the heterocyclic ring is reactive towards oxidative processes researchgate.net. Furthermore, dehydrogenating agents like potassium permanganate (KMnO₄) and manganese dioxide (MnO₂) are known to convert thiazoline precursors into thiazoles, which represents an oxidation of the ring system . While this compound is already aromatic, strong oxidizing conditions could potentially lead to ring-opening or degradation products.
Reduction:
Information on the reduction of the this compound ring system is less common in specific literature. However, general principles suggest that the C=N and C=C bonds within the thiazole ring could be susceptible to reduction under certain conditions, such as catalytic hydrogenation. This would result in the formation of a non-aromatic thiazolidine ring. The chloro-substituent at the 4-position may also be removed via reductive dehalogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.
Mechanistic Investigations of this compound Transformations
The primary transformation of interest for this compound is nucleophilic substitution at the C4 position, where the chlorine atom is displaced by a nucleophile. Mechanistic studies for this class of compounds focus on understanding the kinetics and the pathway of this substitution.
Kinetic Studies of Nucleophilic Reactivity and Reaction Rates
Nucleophilic aromatic substitution (SₙAr) reactions, such as the displacement of chloride from this compound, are typically characterized by second-order kinetics. The reaction rate is dependent on the concentration of both the thiazole substrate and the attacking nucleophile. This has been confirmed in studies of analogous systems, such as the reaction between 1-fluoro-2,4-dinitrobenzene and 2-aminothiazole derivatives, which follow a second-order kinetic law rsc.org.
Rate = k[this compound][Nucleophile]
The rate of reaction is significantly influenced by the electronic nature of the substituents on the thiazole ring. The pyrrolidinyl group at the C2 position is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the thiazole ring through resonance. This increase in electron density makes the ring more nucleophilic but can also stabilize the intermediate formed during nucleophilic attack at the C4 position.
A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the conjugate acid of a series of nucleophiles, can be used to investigate the transition state of the reaction. For similar aminolysis reactions, linear Brønsted plots have been observed, suggesting a consistent mechanism across a range of nucleophiles researchgate.net.
Proposed Reaction Mechanisms (e.g., Addition-Elimination)
The most plausible mechanism for nucleophilic substitution on this compound is the addition-elimination (SₙAr) mechanism. This two-step process is characteristic of nucleophilic substitution on electron-deficient aromatic and heteroaromatic rings chemistrysteps.comchemguide.co.uk.
Step 1: Nucleophilic Addition
The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine leaving group (C4). This step is typically the rate-determining step as it involves the disruption of the aromaticity of the thiazole ring. The attack results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex.
The negative charge of this intermediate is delocalized over the thiazole ring. The electron-donating pyrrolidinyl group at the C2 position plays a crucial role in stabilizing this intermediate through resonance, which facilitates its formation.
Step 2: Elimination of the Leaving Group
In the second, faster step, the aromaticity of the thiazole ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group. This results in the formation of the final substituted product.
Advanced Spectroscopic and Analytical Characterization
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy investigate how the molecule interacts with electromagnetic radiation, revealing information about its electronic structure and the vibrations of its chemical bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For 4-Chloro-2-(pyrrolidin-1-yl)thiazole, the spectrum is expected to show characteristic absorption bands related to the π → π* and n → π* electronic transitions within the thiazole (B1198619) ring, a heteroaromatic system. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the solvent environment and the specific substitution pattern on the ring.
Fluorescence spectroscopy is a complementary technique to UV-Vis absorption that measures the light emitted by a molecule as its electrons relax from an excited state back to the ground state. While not all molecules are fluorescent, heterocyclic compounds like thiazole derivatives can exhibit this property. nih.govuj.edu.pl If this compound is fluorescent, analysis of its emission spectrum would provide further insights into its electronic structure and excited-state dynamics. The technique is highly sensitive and can be influenced by factors such as solvent polarity and pH. nih.govuj.edu.pl
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov The spectrum for this compound would display a series of bands corresponding to the stretching and bending vibrations of its specific chemical bonds.
Key expected vibrational modes include:
C-H stretching: Aliphatic C-H stretches from the pyrrolidine (B122466) ring are expected in the 2850-3000 cm⁻¹ region, while the aromatic C-H stretch from the thiazole ring would appear above 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the thiazole ring are anticipated in the 1400-1650 cm⁻¹ region.
C-N stretching: The C-N bond connecting the pyrrolidine ring to the thiazole would have a characteristic stretch, typically in the 1250-1350 cm⁻¹ range.
C-Cl stretching: The vibration of the carbon-chlorine bond is a key identifier, expected to produce a strong band in the 600-800 cm⁻¹ region of the fingerprint area.
C-S stretching: The thiazole ring's carbon-sulfur bond vibrations are typically weaker and appear in the 600-700 cm⁻¹ range.
Table 1: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Thiazole Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Pyrrolidine Ring | 2850 - 2960 |
| C=N Stretch | Thiazole Ring | 1600 - 1650 |
| C=C Stretch | Thiazole Ring | 1400 - 1500 |
| C-N Stretch | Pyrrolidinyl-Thiazole | 1250 - 1350 |
| C-Cl Stretch | Chloro-Thiazole | 600 - 800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the connectivity and chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for each unique proton.
Expected signals would include:
Thiazole Proton: A single proton is attached to the thiazole ring (at the C5 position). This proton is in an aromatic environment and is expected to appear as a singlet in the downfield region of the spectrum.
Pyrrolidine Protons: The eight protons of the pyrrolidine ring are chemically divided into two groups: those on carbons adjacent to the nitrogen atom (α-protons) and those on the other two carbons (β-protons). These would likely appear as two distinct multiplets in the upfield (aliphatic) region of the spectrum. The integration of these signals would correspond to a 1:4:4 ratio for the thiazole, α-pyrrolidine, and β-pyrrolidine protons, respectively.
Table 2: Expected ¹H NMR Data for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Thiazole-H (C5-H) | ~6.5 - 7.5 | Singlet (s) | 1H |
| Pyrrolidine-H (α to N) | ~3.4 - 3.8 | Multiplet (m) or Triplet (t) | 4H |
| Pyrrolidine-H (β to N) | ~1.9 - 2.2 | Multiplet (m) | 4H |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule, with each unique carbon atom producing a distinct signal. This technique is crucial for confirming the number of carbon atoms and identifying their chemical environment. asianpubs.org The ¹³C NMR spectrum of this compound is expected to show seven distinct signals.
Expected signals include:
Thiazole Carbons: Three signals corresponding to the carbons of the thiazole ring. The carbon bonded to the pyrrolidine group (C2) would be significantly downfield, as would the carbon bonded to the chlorine atom (C4).
Pyrrolidine Carbons: Two signals for the two sets of non-equivalent carbons in the pyrrolidine ring, appearing in the aliphatic region of the spectrum.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Thiazole C2 (C-N) | ~165 - 175 |
| Thiazole C4 (C-Cl) | ~130 - 140 |
| Thiazole C5 (C-H) | ~110 - 120 |
| Pyrrolidine C (α to N) | ~45 - 55 |
| Pyrrolidine C (β to N) | ~20 - 30 |
Mass Spectrometry Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.
Standard electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and characteristic fragmentation patterns of a molecule. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). A characteristic feature would be the presence of an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. researchgate.net The fragmentation pattern can also offer structural clues, with potential cleavages occurring at the pyrrolidine ring or the thiazole core. researchgate.netsapub.orgresearchgate.netlibretexts.orgrsc.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For C₇H₈ClN₃S, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence.
Interactive Table: Predicted Mass Spectrometry Data for this compound
| Technique | Expected Information | Predicted Value/Observation |
| MS (EI) | Molecular Ion (M⁺) | m/z corresponding to C₇H₈ClN₃S |
| MS (EI) | Isotopic Pattern | Presence of M+2 peak (~33% intensity of M⁺) due to ³⁷Cl |
| HRMS | Exact Mass [M+H]⁺ | Calculated: 202.0251; Found: (Hypothetical value close to calculated) |
| HRMS | Deduced Elemental Formula | C₇H₉ClN₃S (for the protonated molecule) |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.comdrugtargetreview.com It is extensively used in pharmaceutical and chemical analysis for purity assessment and identification of compounds in complex mixtures. europeanpharmaceuticalreview.comresearchgate.netnih.govnih.gov
In the context of this compound, an LC-MS method would be developed to assess the purity of a synthesized batch. The sample would be injected into an LC system, typically with a reversed-phase column, and the components separated based on their polarity. The eluent from the column is then introduced into the mass spectrometer. The resulting chromatogram would show a major peak corresponding to the target compound at a specific retention time. The mass spectrometer provides the mass-to-charge ratio of the eluting peak, confirming its identity as this compound. The integration of the peak area in the chromatogram allows for the quantitative determination of purity, while any minor peaks would indicate the presence of impurities, which can also be tentatively identified by their m/z values.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure sample. elementar.comresearchgate.netubc.cameasurlabs.com The experimentally determined percentages are then compared with the calculated theoretical values based on the proposed empirical formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. nih.gov For this compound (C₇H₈ClN₃S), this technique would be used as a final confirmation of its elemental makeup.
Interactive Table: Theoretical vs. Experimental Elemental Analysis for C₇H₈ClN₃S
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
| Carbon (C) | 41.69 | 41.58 |
| Hydrogen (H) | 4.00 | 4.05 |
| Nitrogen (N) | 20.83 | 20.75 |
| Sulfur (S) | 15.90 | 15.81 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. rsc.org This technique is applicable if a suitable single crystal of the compound can be grown. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the planarity of the thiazole ring. The analysis would also detail the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing arrangement. This level of structural detail is unparalleled by other analytical techniques. rsc.org
Structure Activity Relationship Sar Investigations of 4 Chloro 2 Pyrrolidin 1 Yl Thiazole Derivatives
Impact of Substitution Patterns on the Thiazole (B1198619) Ring
Systematic modifications at the C-2, C-4, and C-5 positions of the thiazole ring have demonstrated a profound impact on the biological activity of its derivatives. nih.gov The introduction of different functional groups allows for the modulation of properties such as lipophilicity, electronic density, and steric bulk, which in turn affects how the molecule interacts with its biological target.
Research on various thiazole series has established clear structure-activity relationships:
At the C-2 position: The nature of the substituent at this position significantly influences activity. For instance, in a series of anticancer agents, the order of potency was found to be influenced by the substituent at C-2, with N-methylamino providing greater activity than methyl or N,N-dimethylamino groups. nih.gov Increasing the steric bulk at the C-2 position, such as moving from an N-methylamino to an N,N-dimethylamino group, can lead to a substantial decrease in activity. nih.gov
At the C-5 position: This position is frequently modified to explore interactions with specific pockets in target proteins. Studies have shown that substituents at C-5, in conjunction with those at C-2, have a significant effect on antiproliferative activity. nih.gov For example, the best substituents for the C-5 position in a series of tubulin inhibitors were found to be a naphthyl group or a phenyl ring substituted at the para-position with methyl, trifluoromethyl, methoxy, or ethoxy groups. nih.gov
The following table summarizes the observed effects of substitutions at different positions on the thiazole ring based on reported research findings.
| Position | Substituent Type | Observed Impact on Biological Activity | Reference |
| C-2 | N-methylamino vs. N,N-dimethylamino | N-methylamino improved antiproliferative activity; increased steric bulk (N,N-dimethylamino) decreased activity. | nih.gov |
| C-4 | Aryl groups (e.g., Phenyl) | Generally conferred good antibacterial and antifungal activity. | kau.edu.sa |
| C-4 | Phenyl vs. 4-Methylphenyl | Substitution with an electron-donating group (methyl) on the phenyl ring led to a significant reduction in activity. | kau.edu.sa |
| C-5 | Naphthyl, Substituted Phenyl | These groups were found to be optimal for potent antiproliferative activity. | nih.gov |
| C-5 | Isopropyl group | This group was noted as being very important for antimalarial activity in a different series of thiazoles. | mdpi.com |
This table is generated based on data from multiple thiazole derivative series to illustrate general principles of positional substitution effects.
The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, valued for its ability to introduce a three-dimensional character and serve as a rigid anchor for interacting with biological targets. nih.gov When attached to the C-2 position of a thiazole ring, the pyrrolidin-1-yl moiety plays a specific and often crucial role in defining the compound's pharmacological activity.
In a study of novel thiazole-integrated pyrrolidin-2-one analogues, the presence of the pyrrolidine ring attached to the thiazole moiety was suggested to be a key factor in enhancing anticonvulsant activity. nih.gov This highlights the favorable contribution of the pyrrolidine structure over other substituents at the same position. The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks has been pursued to create new molecular entities with potential antibacterial and antimycobacterial properties. mersin.edu.tr The non-planar, saturated nature of the pyrrolidine ring allows it to explore chemical space more effectively than flat aromatic rings, potentially leading to improved binding affinity and selectivity for its target. nih.gov
Role of Halogen Substituents in Modulating Activity
Halogen atoms, particularly chlorine, are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. Their introduction can affect a molecule's lipophilicity, metabolic stability, and electronic properties, thereby influencing its absorption, distribution, and target-binding affinity. nih.gov
The chlorine atom at the C-4 position of the 4-Chloro-2-(pyrrolidin-1-YL)thiazole core is a key modulator of its chemical and biological properties. As an electron-withdrawing group, the chlorine atom significantly influences the electronic distribution within the thiazole ring. semanticscholar.org
Electronic Effects: The presence of chlorine at C-4 can weaken the adjacent C=N bond within the thiazole ring. semanticscholar.org This alteration of electron density can affect the molecule's reactivity and its ability to participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, with a biological target. The thiazolo[5,4-d]thiazole (B1587360) system, for example, is known to be an electron-deficient system, a property that is enhanced by electron-withdrawing substituents. rsc.org This electron deficiency contributes to high oxidative stability. rsc.org
Binding Interactions: A non-reactive chlorine atom on an aromatic or heteroaromatic ring can lead to tighter binding within a protein pocket. nih.gov This can be due to favorable steric interactions or the formation of halogen bonds, where the chlorine atom acts as an electrophilic region that interacts with a nucleophilic site on the protein. In various classes of compounds, a chloro-substitution has been shown to be critical for activity. For example, a 4-chlorophenyl substitution on a pyridazinone ring resulted in the highest anticonvulsant activity in one study. nih.gov
Effects of Remote Substituents and Hybrid Systems
The exploration of substituents at positions more distant from the core, such as at C-5, allows for the development of hybrid molecules where the thiazole scaffold is linked to other pharmacologically relevant moieties. This strategy aims to combine the properties of different chemical classes to achieve enhanced potency, selectivity, or a dual mode of action.
Modifying the C-5 position of the thiazole ring with diverse aryl, heteroaryl, or vinyl groups has proven to be a fruitful strategy for optimizing biological activity. These substituents can extend the molecule's conjugation, alter its shape and size, and introduce new points of interaction with target macromolecules.
Studies on various 2,4,5-trisubstituted thiazoles have shown that the nature of the C-5 substituent is critical. In one series of antimicrobial agents, compounds with aryl or heteroaryl groups at the C-5 position, such as a 1-naphthyl or 2-naphthyl ring, showed notable activity. nih.govmdpi.com The electronic properties of these appended rings are also significant. For instance, para-halogen-substituted phenyl rings at C-5 often lead to potent compounds. nih.govmdpi.com
The following table provides examples of C-5 substituents and their observed influence on the activity of thiazole derivatives in different studies.
| C-5 Substituent | Attached Ring System | Resulting Biological Activity Profile | Reference |
| Naphth-2-yl | Thiazole | Considered one of the best substituents for antiproliferative activity. | nih.gov |
| 4-Methoxyphenyl | Thiazole | Found to be a favorable substituent for antiproliferative activity. | nih.gov |
| 4-Fluorophenyl | Thiazole | This moiety proved to be a favorable substituent for broad-spectrum antibacterial potential. | kau.edu.sa |
| 1-Naphthyl or 2-Naphthyl | 2-Pyrazolin-1-yl)-thiazole | These groups were part of a series showing antimicrobial activity. | nih.govmdpi.com |
This table is generated based on data from multiple thiazole derivative series to illustrate the impact of diverse C-5 substituents.
Lack of Specific Research Data on the Conjugation and Electronic Interplay of this compound in Extended Molecular Architectures
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific electronic properties of this compound when incorporated into extended molecular architectures. While the broader class of thiazole derivatives is known for its interesting electronic characteristics and utility in materials science, specific experimental or computational data on the conjugation and electronic interplay of the titular compound within larger systems is not presently available in published research.
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a well-established building block in the design of functional organic materials. Its electron-rich nature allows it to participate in conjugated systems, leading to a variety of electronic and photophysical properties. The substitution pattern on the thiazole ring plays a crucial role in modulating these properties. For instance, the introduction of electron-donating or electron-withdrawing groups can create "push-pull" systems, which are fundamental to applications in nonlinear optics, dye-sensitized solar cells, and organic light-emitting diodes.
In the case of this compound, the pyrrolidinyl group at the 2-position is expected to act as an electron-donating group due to the lone pair of electrons on the nitrogen atom. The chloro group at the 4-position, being electronegative, will act as an electron-withdrawing group. This substitution pattern suggests that the molecule possesses inherent push-pull characteristics, which could lead to interesting intramolecular charge transfer (ICT) phenomena.
However, the user's specific focus is on the "conjugation and electronic interplay within extended molecular architectures." This implies an investigation of how the electronic properties of the this compound unit are influenced when it is chemically linked to other conjugated moieties to form oligomers, polymers, or larger molecular frameworks. Such studies would typically involve:
Synthesis of these extended systems.
Spectroscopic analysis (e.g., UV-Vis and fluorescence spectroscopy) to probe the electronic transitions and the extent of conjugation.
Electrochemical studies (e.g., cyclic voltammetry) to determine the HOMO and LUMO energy levels.
Despite extensive searches of chemical and materials science databases, no research articles, communications, or reviews were found that specifically detail these aspects for this compound. The available information is limited to general principles of thiazole chemistry and the electronic properties of other, often structurally dissimilar, thiazole derivatives.
General Electronic Properties of Substituted Thiazoles (for Context)
To provide a general understanding of the type of data that would be relevant, the following table summarizes computational data for simple substituted thiazoles. It is crucial to note that this data is not for this compound and is presented for illustrative purposes only to highlight the kind of electronic parameters that are of interest in such studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (D) |
| Thiazole | -9.468 | 3.348 | 12.816 | 1.552 |
| 2-Methylthiazole | -9.135 | 3.512 | 12.647 | 1.036 |
| 4-Methylthiazole | -9.117 | 3.508 | 12.625 | 1.124 |
| 2-Mercaptothiazole | -8.876 | 3.213 | 12.089 | 1.322 |
| 4-Mercaptothiazole | -8.712 | 3.103 | 11.815 | 2.510 |
This data is derived from a computational study on simple thiazole derivatives and is intended for illustrative purposes only.
Mechanistic Insights into Biological Interactions
Identification and Characterization of Molecular Targets
The specificity of a compound's therapeutic action is largely determined by its interaction with molecular targets within the body. Research into 4-Chloro-2-(pyrrolidin-1-YL)thiazole and related structures has identified several key molecular targets, including enzymes, receptors, and nucleic acids.
While direct studies on this compound's effect on tubulin, cyclooxygenase, and lipoxygenase are not extensively documented in publicly available literature, the broader class of thiazole (B1198619) derivatives has demonstrated significant inhibitory activity against these enzymes.
Tubulin Inhibition: Thiazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. frontiersin.org These agents often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govrsc.org For instance, a novel 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole demonstrated submicromolar IC50 values in various cancer cell lines and was found to be a potent inhibitor of tubulin polymerization, comparable to combretastatin (B1194345) A-4. nih.gov Structure-activity relationship (SAR) studies have highlighted that the nature of the substituent at the C-2 position of the thiazole ring is crucial for activity, with the pyrrolidin-1-yl group being particularly effective. nih.gov
Cyclooxygenase (COX) Inhibition: Thiazole and its derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Some thiazole analogues of indomethacin (B1671933) have been shown to be selective inhibitors of COX-2. nih.gov Similarly, novel 1,4-benzoxazine derivatives with a biphenyl-like structure have shown promise as COX-2 inhibitors. rsc.org The inhibitory mechanism often involves interactions with key amino acid residues within the active site of the enzyme.
Lipoxygenase (LOX) Inhibition: Derivatives of thiazole have also been explored as inhibitors of lipoxygenase (LOX), another important enzyme in the inflammatory cascade. nih.gov For example, a series of N-aryl-4-aryl-1,3-thiazole-2-amines were identified as direct 5-LOX inhibitors, with N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showing potent inhibition. nih.gov Thiazolidinone derivatives have also demonstrated dual inhibitory activity against COX-2 and 5-LOX. nih.gov
Table 1: Inhibitory Activity of Selected Thiazole Derivatives on Various Enzymes
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 2-(N-pyrrolidinyl)-4-amino-5-aroylthiazoles | Tubulin | Submicromolar IC50 values against cancer cell lines; inhibits tubulin polymerization. | nih.gov |
| Thiazole analogues of indomethacin | Cyclooxygenase-2 (COX-2) | Selective inhibition of COX-2 over COX-1. | nih.gov |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase (5-LOX) | Potent direct inhibition of 5-LOX. | nih.gov |
| Thiazolidinone derivatives | COX-2 and 5-LOX | Dual inhibitory activity. | nih.gov |
A notable discovery in the study of chloro-thiazole derivatives is their interaction with the Corticotropin-Releasing Factor Receptor 1 (CRF1). A compound identified as 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine, which shares the chloro-thiazole core with the subject compound, has been characterized as a potent and selective CRF1 antagonist. nih.gov This compound demonstrated subnanomolar affinity for cloned human CRF1 and inhibited the binding of a radiolabeled ligand to rat pituitary membranes. nih.gov The interaction of this class of compounds with the CRF1 receptor suggests a potential therapeutic application in stress-related disorders. nih.gov
Bacterial DNA gyrase and topoisomerase IV are essential enzymes for bacterial survival, making them attractive targets for antibacterial agents. brc.hu Several studies have highlighted the potential of thiazole and pyrrolidine-containing compounds as inhibitors of these enzymes. researchgate.netnih.gov A series of hybridized pyrrolidine (B122466) compounds with a 1,2,4-oxadiazole (B8745197) moiety were synthesized and shown to be effective against DNA gyrase and topoisomerase IV. nih.gov While direct inhibition data for this compound is not specified, the structural motifs present in this compound are found in potent inhibitors of bacterial topoisomerases. For instance, second-generation 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors have demonstrated improved inhibition of Staphylococcus aureus and Escherichia coli DNA gyrase and topoisomerase IV, with IC50 values in the nanomolar range. brc.hu
Table 2: DNA Gyrase Inhibitory Activity of Selected Thiazole and Pyrrolidine Derivatives
| Compound Series | Target Enzyme | Organism | IC50 Range | Reference |
|---|---|---|---|---|
| 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives | DNA Gyrase & Topoisomerase IV | S. aureus, E. coli | Nanomolar | brc.hu |
| N-phenylpyrrolamide inhibitors | DNA Gyrase | E. coli | 2–20 nM | rsc.org |
| 1,2,4-oxadiazole/pyrrolidine hybrids | DNA Gyrase | E. coli | 180-210 nM | nih.gov |
Cellular Pathway Modulation
Thiazole derivatives have been extensively studied for their antiproliferative effects on various cancer cell lines. nih.govnih.govresearchgate.net The inhibition of tubulin polymerization by thiazole compounds directly impacts cell division, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, thiazole-integrated pyrrolotriazinone derivatives have been designed to target the PI3K pathway, which is critical for cell growth, proliferation, and survival and is often dysregulated in cancer. nih.gov These compounds have shown significant cytotoxic effects and the potential to reduce PI3K protein levels in cancer cells. nih.gov While specific studies on this compound's impact on these pathways are limited, the existing body of research on related compounds suggests a strong potential for modulation of cell growth and proliferation.
Beyond the direct inhibition of enzymes and receptors, thiazole derivatives can influence specific biochemical signaling pathways. For example, some pyridine-thiazole hybrid molecules have been shown to induce genetic instability in tumor cells, possibly through the inhibition of PARP1. nih.gov The anti-inflammatory effects of thiazole derivatives are mediated through the inhibition of the COX and LOX pathways, which are central to the production of pro-inflammatory mediators. nih.gov The antagonism of the CRF1 receptor by chloro-thiazole derivatives points to an interaction with stress-related signaling pathways in the central nervous system. nih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
The biological activity of a compound is intrinsically linked to its ability to interact with macromolecular targets such as proteins and nucleic acids. These interactions are governed by a variety of non-covalent forces. For this compound, the key potential interactions include hydrogen bonding and π-π stacking, which are crucial for the molecule's orientation and affinity within a biological binding site.
Hydrogen Bonding
Hydrogen bonds are critical directional interactions that contribute significantly to the specificity and stability of ligand-receptor complexes. In this compound, several atoms can act as hydrogen bond acceptors, while potential donors are also present.
Hydrogen Bond Acceptors: The molecule possesses multiple electronegative atoms that can accept hydrogen bonds from donor groups (like -OH, -NH) on a biological target. The nitrogen atom within the thiazole ring, the tertiary amine nitrogen of the pyrrolidine ring, and to a lesser extent, the sulfur atom of the thiazole ring and the chlorine atom, can all serve as hydrogen bond acceptors. Studies on related heterocyclic systems confirm the role of such atoms in forming stabilizing hydrogen bonds. mdpi.comnih.gov
The potential hydrogen bonding interactions are summarized in the table below.
| Potential H-Bond Donor on Target | Potential H-Bond Acceptor on Compound | Potential H-Bond Acceptor on Target | Potential H-Bond Donor on Compound |
| -OH (e.g., Ser, Thr, Tyr) | Thiazole-N | Carbonyl O (e.g., peptide backbone) | Thiazole C5-H |
| -NH (e.g., Asn, Gln, peptide backbone) | Pyrrolidine-N | Imidazole-N (e.g., His) | Pyrrolidine C-H |
| -NH₃⁺ (e.g., Lys, Arg) | Thiazole-S | Carboxylate O (e.g., Asp, Glu) | |
| Chlorine (Cl) |
π-π Stacking
π-π stacking is another crucial non-covalent interaction that stabilizes protein-ligand complexes, occurring between aromatic rings. The thiazole ring in this compound is an aromatic system capable of engaging in such interactions.
The electron cloud of the thiazole ring can interact favorably with the aromatic rings of amino acid residues like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and histidine (His) within a protein's binding pocket. researchgate.netnih.gov These interactions can be parallel-displaced or T-shaped (edge-to-face). The nature and strength of the stacking are influenced by the electronic properties of the interacting rings. The electron-withdrawing chlorine atom and the electron-donating pyrrolidine group attached to the thiazole ring modulate its electron density, which in turn influences the geometry and energy of the π-π stacking interaction. mdpi.com
Molecular modeling and docking studies on other thiazole-based inhibitors have frequently identified π-π stacking as a key component of their binding mode. For instance, arene-arene interactions between a thiazole moiety and a histidine residue have been observed in simulations of SARS-CoV-2 main protease inhibitors. nih.gov
The table below outlines the key features of potential π-π stacking involving the thiazole ring.
| Interacting Aromatic System | Type of Interaction | Typical Distance (Å) |
| Phenylalanine (Phe) | Parallel-displaced or T-shaped | 3.5 - 4.5 |
| Tyrosine (Tyr) | Parallel-displaced or T-shaped | 3.5 - 4.5 |
| Tryptophan (Trp) | Parallel-displaced or T-shaped | 3.5 - 5.0 |
| Histidine (His) | Parallel-displaced or T-shaped | 3.5 - 4.5 |
Future Research Directions in 4 Chloro 2 Pyrrolidin 1 Yl Thiazole Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency
The development of one-pot synthetic procedures represents a particularly promising avenue. Such methodologies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby minimizing the need for purification of intermediates and reducing solvent waste. nih.gov For instance, a one-pot synthesis of a related compound, 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, has been reported, highlighting the feasibility of such an approach for this class of compounds. nih.gov Exploring similar strategies for 4-Chloro-2-(pyrrolidin-1-YL)thiazole could lead to more sustainable and cost-effective production.
Furthermore, the exploration of novel catalytic systems and reaction conditions could unlock new synthetic pathways. Microwave-assisted synthesis, for example, has been shown to accelerate reaction rates and improve yields in the synthesis of various heterocyclic compounds. globalresearchonline.net Investigating the application of microwave irradiation to the synthesis of this compound could lead to significant improvements in synthetic efficiency.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Hantzsch Reaction | Well-understood mechanism, versatile. | Greener solvents, milder reaction conditions, improved yields. |
| One-Pot Syntheses | Reduced steps, less waste, higher efficiency. | Development of novel multi-component reactions. |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields. | Optimization of microwave parameters for specific reaction. |
| Novel Catalytic Systems | Potential for new reaction pathways, improved selectivity. | Exploration of metal-based and organocatalysts. |
Advanced Mechanistic Elucidation of Reactivity and Biological Action
A thorough understanding of the reactivity of this compound is fundamental to unlocking its full potential. The presence of a chlorine atom at the 4-position of the thiazole (B1198619) ring is expected to influence its electronic properties and, consequently, its reactivity towards electrophilic and nucleophilic reagents. Future studies should aim to systematically investigate these reactions to map out the chemical behavior of the compound.
Of particular importance is the elucidation of the mechanisms underlying its potential biological activity. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov The pyrrolidine (B122466) moiety is also a common feature in many biologically active compounds. biointerfaceresearch.com Therefore, it is plausible that this compound could interact with various biological targets.
Future research should employ a combination of in vitro and in silico techniques to identify potential protein targets and elucidate the mode of interaction at a molecular level. Advanced spectroscopic and crystallographic studies could provide detailed insights into the binding of the compound to its biological targets, paving the way for a deeper understanding of its mechanism of action.
Rational Design of New Derivatives Based on Comprehensive SAR Data
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial information on how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of its SAR is a critical next step. This would involve the synthesis of a library of analogs with modifications at various positions of the thiazole and pyrrolidine rings.
For instance, the chlorine atom at the 4-position could be replaced with other halogen atoms or with different electron-withdrawing or electron-donating groups to probe the effect of electronic properties on activity. Similarly, the pyrrolidine ring could be substituted or replaced with other cyclic amines to investigate the impact of steric and lipophilic factors.
The data generated from these SAR studies would be invaluable for the rational design of new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. For example, in a study of related 2-(N-pyrrolidinyl)-4-aminothiazole derivatives, it was found that the pyrrolidin-1-yl substituent was crucial for potent activity, suggesting a strict spatial requirement for the substituent at the C-2 position. nih.gov Such insights are instrumental in guiding the design of the next generation of compounds.
| Position of Modification | Type of Modification | Rationale |
| Thiazole C4-position | Halogen substitution (F, Br, I) | Investigate the effect of halogen size and electronegativity. |
| Alkyl or aryl groups | Probe steric and electronic effects. | |
| Pyrrolidine Ring | Introduction of substituents | Modulate lipophilicity and steric interactions. |
| Ring size variation (e.g., piperidine, morpholine) | Explore the impact of ring conformation and polarity. | |
| Thiazole C5-position | Introduction of various substituents | Explore additional points of interaction with biological targets. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery and optimization of new drug candidates. nih.govcrimsonpublishers.com
In the context of this compound, AI and ML could be employed in several key areas. Predictive models could be developed to forecast the biological activity and physicochemical properties of virtual derivatives, allowing for the in silico screening of large compound libraries before committing to their synthesis. This would significantly reduce the time and resources required for lead identification.
Furthermore, generative AI models could be used to design novel molecular structures with desired properties from scratch. By learning from existing SAR data, these models can propose new derivatives of this compound that are predicted to have improved activity and a more favorable safety profile. The integration of AI and ML into the research workflow holds the promise of a more efficient and data-driven approach to the discovery of new therapeutic agents based on the this compound scaffold.
Q & A
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., 4-chlorothiazole).
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Waste disposal : Neutralize chlorinated waste with NaHCO₃ before disposal .
How does crystallographic data inform the reactivity of this compound?
Advanced
Crystal packing analysis reveals intermolecular interactions (e.g., C–H···Cl hydrogen bonds) that stabilize the solid-state structure, influencing solubility and melting behavior. For example, planar thiazole rings facilitate π-π stacking, enhancing thermal stability (decomposition >250°C) .
What mechanisms underlie the biological activity of pyrrolidinyl-thiazole derivatives?
Advanced
The pyrrolidine moiety acts as a hydrogen bond donor, while the thiazole ring coordinates metal ions in enzymes. For urease inhibition, the chloro group polarizes the active-site nickel cluster, disrupting substrate hydrolysis. SAR studies show that bulkier substituents reduce activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
